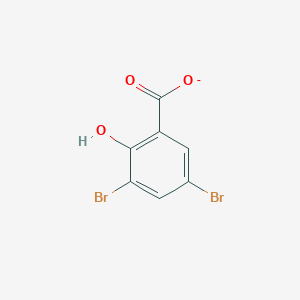

3,5-dibromo-2-hydroxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3Br2O3- |

|---|---|

Molecular Weight |

294.9 g/mol |

IUPAC Name |

2,4-dibromo-6-carboxyphenolate |

InChI |

InChI=1S/C7H4Br2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)/p-1 |

InChI Key |

BFBZHSOXKROMBG-UHFFFAOYSA-M |

SMILES |

C1=C(C=C(C(=C1Br)[O-])C(=O)O)Br |

Isomeric SMILES |

C1=C(C=C(C(=C1C(=O)[O-])O)Br)Br |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)[O-])O)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of 3,5-Dibromosalicylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3,5-dibromosalicylic acid represent a versatile class of compounds with a broad spectrum of biological activities, including potent antimicrobial and anticancer effects. This guide provides a comprehensive technical overview of their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols for the synthesis of key derivatives and for the assessment of their biological activities are provided, alongside a critical analysis of the structure-activity relationships that govern their efficacy. Furthermore, this document elucidates the molecular pathways through which these compounds exert their therapeutic effects, offering valuable insights for the design and development of novel therapeutic agents.

Introduction: The Therapeutic Potential of Brominated Salicylates

Salicylic acid and its derivatives have long been cornerstones of medicinal chemistry, with applications ranging from anti-inflammatory to analgesic and antipyretic therapies. The introduction of halogen substituents, particularly bromine, onto the salicylic acid scaffold has been shown to significantly modulate its physicochemical properties and enhance its biological activities. The 3,5-dibromosalicylic acid core, in particular, has emerged as a privileged structure in the development of new therapeutic agents. The strong electron-withdrawing nature of the bromine atoms, coupled with their steric bulk, influences the acidity of the carboxylic acid and phenolic hydroxyl groups, as well as the overall lipophilicity of the molecule. These modifications are critical in determining the compound's interaction with biological targets and its ability to traverse cellular membranes. This guide will explore the rich chemical and biological landscape of 3,5-dibromosalicylic acid derivatives, with a focus on their antimicrobial and anticancer properties.

Synthesis of 3,5-Dibromosalicylic Acid and Its Derivatives

The synthesis of 3,5-dibromosalicylic acid derivatives typically begins with the bromination of salicylic acid to form the 3,5-dibromosalicylic acid core, which is then further modified to generate a library of amides and esters.

Synthesis of 3,5-Dibromosalicylic Acid

The parent compound, 3,5-dibromosalicylic acid, can be synthesized by the direct bromination of salicylic acid. A common method involves reacting salicylic acid with bromine in a suitable solvent, such as aqueous p-dioxane.

Experimental Protocol: Synthesis of 3,5-Dibromosalicylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid in aqueous p-dioxane (e.g., 50% v/v).

-

Bromination: While stirring, slowly add two to two-point-two molar equivalents of liquid bromine to the solution at room temperature. The reaction is exothermic, and the temperature may rise.

-

Reaction Completion: After the addition of bromine is complete, heat the reaction mixture to reflux (approximately 90-100 °C) for about 30 minutes to an hour to ensure the reaction goes to completion.

-

Crystallization: Cool the reaction mixture to room temperature. The 3,5-dibromosalicylic acid product will crystallize out of the solution.

-

Isolation and Purification: Collect the crystalline product by filtration, wash with cold water, and then with a small amount of cold solvent to remove any unreacted starting materials or byproducts.

-

Drying: Dry the purified product under vacuum to obtain 3,5-dibromosalicylic acid as a white crystalline solid.

Synthesis of 3,5-Dibromosalicylamide Derivatives

Amide derivatives are synthesized by coupling 3,5-dibromosalicylic acid with various primary or secondary amines. This is typically achieved by first activating the carboxylic acid group.

Experimental Protocol: Synthesis of N-Aryl-3,5-dibromosalicylamides

-

Activation of the Carboxylic Acid: Convert 3,5-dibromosalicylic acid to its acid chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene under reflux conditions.

-

Amide Coupling: In a separate flask, dissolve the desired aryl amine in an inert solvent (e.g., DCM) and add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to act as a scavenger for the HCl generated during the reaction.

-

Reaction: Slowly add the freshly prepared 3,5-dibromosalicyloyl chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-aryl-3,5-dibromosalicylamide.

Synthesis of 3,5-Dibromosalicylate Ester Derivatives

Ester derivatives are commonly prepared through Fischer esterification or by reacting the acid chloride with an appropriate alcohol.

Experimental Protocol: Synthesis of Alkyl 3,5-Dibromosalicylates

-

Fischer Esterification: In a round-bottom flask, dissolve 3,5-dibromosalicylic acid in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester. Purify the product by column chromatography or recrystallization.

Figure 1: General workflow for the synthesis of 3,5-dibromosalicylic acid and its amide and ester derivatives.

Biological Activities of 3,5-Dibromosalicylic Acid Derivatives

The incorporation of two bromine atoms at the 3 and 5 positions of the salicylic acid ring profoundly influences its biological profile, leading to enhanced antimicrobial and anticancer activities.

Antimicrobial Activity

Derivatives of 3,5-dibromosalicylic acid have demonstrated significant activity against a range of pathogenic bacteria, including multidrug-resistant strains. Their efficacy is attributed to their ability to disrupt key bacterial processes.

The primary mechanism of antimicrobial action for phenolic compounds, including 3,5-dibromosalicylic acid derivatives, involves the disruption of the bacterial cell membrane. The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the bacterial membrane, leading to a loss of membrane integrity and function. This disruption can manifest in several ways:

-

Increased Membrane Permeability: The intercalation of the derivatives into the membrane leads to the formation of pores or a general disorganization of the lipid bilayer, resulting in the leakage of essential intracellular components such as ions, ATP, and nucleic acids.

-

Disruption of Membrane Potential: The bacterial cell membrane maintains a crucial electrochemical gradient (membrane potential) that is essential for processes like ATP synthesis, nutrient transport, and motility. 3,5-dibromosalicylic acid derivatives can dissipate this potential, leading to a collapse of cellular energy production and ultimately cell death.

-

Inhibition of Membrane-Bound Enzymes: Many essential bacterial enzymes are embedded within the cell membrane. The alteration of the membrane environment by these derivatives can inhibit the function of these enzymes, further contributing to the antibacterial effect.

-

Cytoplasmic Acidification: The acidic nature of these compounds allows them to act as protonophores, transporting protons across the membrane and acidifying the cytoplasm, which can denature proteins and inhibit enzymatic activity.

Figure 2: Proposed mechanism of antimicrobial action of 3,5

A Comparative Analysis of Salicylic Acid and its Dihalogenated Derivative, 3,5-Dibromosalicylic Acid: A Technical Guide for Researchers

Abstract

Salicylic acid, a cornerstone molecule in therapeutics and chemical synthesis, serves as a versatile scaffold for structural modification. The introduction of substituents onto its aromatic ring can dramatically alter its physicochemical properties and biological activities. This technical guide provides an in-depth comparative analysis of salicylic acid and its dihalogenated derivative, 3,5-dibromosalicylic acid. We will explore the fundamental structural differences and their profound impact on acidity, solubility, and spectroscopic characteristics. Furthermore, this guide will detail the divergent biological implications of such modifications, offering insights for researchers in medicinal chemistry and drug development. Included are validated experimental protocols for synthesis and comparative analysis to provide a practical framework for laboratory application.

Introduction to Salicylic Acid: The Archetype

Salicylic acid (2-hydroxybenzoic acid) is an organic compound with the formula C₇H₆O₃, naturally found in the bark of the willow tree.[1] Its discovery and subsequent derivatization into acetylsalicylic acid (Aspirin) marked a revolution in modern medicine.[2]

-

Chemical Structure and Properties: The molecule features a carboxyl group (-COOH) and a hydroxyl group (-OH) positioned ortho to each other on a benzene ring.[2] This arrangement allows for intramolecular hydrogen bonding, which influences its physical and chemical properties.[3] It is a white, crystalline, odorless powder with poor solubility in water but is soluble in organic solvents like ethanol and ether.[1][2]

-

Mechanism of Action & Applications: In medicine, salicylic acid is renowned for its keratolytic (skin-peeling), comedolytic (pore-clearing), and anti-inflammatory properties.[4][5][6] As a keratolytic, it disrupts the cellular junctions between keratinocytes, promoting the shedding of the outer skin layer.[6][7] Its anti-inflammatory effects are attributed to the modulation of COX-1 enzymatic activity, which reduces the formation of pro-inflammatory prostaglandins.[4][[“]] These properties make it a key ingredient in dermatological treatments for acne, psoriasis, warts, and dandruff.[4]

Introduction to 3,5-Dibromosalicylic Acid: The Halogenated Derivative

3,5-Dibromosalicylic acid is a synthetic derivative where two hydrogen atoms on the salicylic acid ring, at positions 3 and 5, are replaced by bromine atoms.[9] This substitution significantly modifies the parent molecule's characteristics.

-

Chemical Structure and Synthesis: With the chemical formula C₇H₄Br₂O₃, the addition of two bulky, electronegative bromine atoms alters the molecule's steric and electronic profile.[10][11] It is typically synthesized via the direct bromination of salicylic acid using bromine in a suitable solvent system.[12][13]

-

Applications: While not a mainstream therapeutic agent like its parent compound, 3,5-dibromosalicylic acid serves as a crucial intermediate in organic synthesis and a valuable tool in medicinal chemistry research.[9] Halogenation is a common strategy in drug design to enhance biological activity, improve membrane permeability, and alter metabolic stability.[14][15] Studies have shown that halogenated salicylates can exhibit enhanced or novel biological activities, including antimicrobial and antiproliferative effects.[15][16][17]

Comparative Analysis: Structural and Physicochemical Divergence

The addition of two bromine atoms to the salicylic acid scaffold is not a trivial change. It induces significant, predictable alterations in the molecule's fundamental properties.

Molecular Structure and Electronic Effects

The primary difference lies in the substitution pattern on the aromatic ring. This structural change is the root cause of all subsequent physicochemical and biological differences.

Caption: Molecular structures of Salicylic Acid and 3,5-Dibromosalicylic Acid.

Bromine is a highly electronegative atom. The two bromine atoms on the 3,5-dibromosalicylic acid ring exert a powerful negative inductive effect (-I effect) . This effect involves the withdrawal of electron density from the benzene ring through the sigma (σ) bonds.[18][19][20]

Caption: Bromine atoms pull electron density from the ring, increasing acidity.

This electron withdrawal destabilizes the undissociated carboxylic acid and, more importantly, stabilizes its conjugate base (the carboxylate anion) by delocalizing the negative charge. A more stable conjugate base corresponds to a stronger acid.[18][19]

Physicochemical Properties: A Quantitative Comparison

The structural and electronic changes manifest as measurable differences in physical properties.

| Property | Salicylic Acid | 3,5-Dibromosalicylic Acid | Rationale for Difference |

| Molar Mass | 138.12 g/mol [2] | 295.91 g/mol [10][11] | Addition of two heavy bromine atoms. |

| Melting Point | 159 °C[1] | 224-227 °C[10][21][22] | Increased molecular weight and stronger intermolecular forces (van der Waals, dipole-dipole) due to bromine atoms. |

| Acidity (pKa) | ~2.97[2][3][23] | ~1.96 (Predicted)[21] | The strong electron-withdrawing inductive effect of the two bromine atoms stabilizes the carboxylate anion, making the proton easier to donate.[18][19] |

| Water Solubility | Poorly soluble (2.24 g/L at 25°C)[23] | Slightly soluble / Sparingly soluble[12][21] | Increased molecular weight and lipophilicity from the bromine atoms typically decrease aqueous solubility. |

| LogP (Octanol/Water) | ~2.26[23] | ~4.10 (Predicted)[10] | The two bromine atoms significantly increase the molecule's lipophilicity (oil-loving nature). |

Spectroscopic Differentiation

The two compounds can be readily distinguished using standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR).

-

¹H NMR Spectroscopy:

-

Salicylic Acid: The spectrum shows four distinct signals in the aromatic region (typically ~6.9 to 8.0 ppm), corresponding to the four protons on the unsubstituted ring.[24] The splitting patterns (doublets, triplets) arise from coupling with adjacent protons.[24]

-

3,5-Dibromosalicylic Acid: The spectrum is much simpler in the aromatic region. Due to the substitution pattern, there are only two remaining protons on the ring. These protons are chemically equivalent in some environments or may appear as two distinct signals (e.g., two doublets), but with significantly fewer peaks than salicylic acid.[25][26]

-

Divergent Biological Activities and Implications

The pronounced changes in acidity and lipophilicity (LogP) between the two molecules are strong predictors of different biological behavior.

-

Membrane Permeability: The significantly higher LogP of 3,5-dibromosalicylic acid suggests it may have greater ability to cross lipid cell membranes compared to salicylic acid.[14] This is a critical factor in drug design for reaching intracellular targets.

-

Protein Binding: The altered electronic surface and shape will likely lead to different binding affinities for the target enzymes of salicylic acid, such as cyclooxygenases (COX). The increased acidity also means it will be more ionized at physiological pH, which can affect receptor interactions and transport.

-

Novel Activities: Halogenation can introduce novel biological activities. Research on halogenated salicylates and related structures has demonstrated potent antimicrobial and antiproliferative activities that are not prominent in the parent salicylic acid molecule.[15][16] Some studies suggest that halogenation at the 3- and 5-positions can enhance the induction of systemic acquired resistance (SAR) in plants, a key defense mechanism against pathogens.[27]

Experimental Protocols & Methodologies

To provide a practical context, this section details key experimental procedures.

Protocol: Synthesis of 3,5-Dibromosalicylic Acid

This protocol is based on the direct bromination of salicylic acid.

Caption: Workflow for the synthesis of 3,5-Dibromosalicylic Acid.

Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve one molar equivalent of salicylic acid in a suitable solvent, such as aqueous p-dioxane (e.g., 50% water).[13]

-

Bromination: Slowly add 2.0 to 2.2 molar equivalents of liquid bromine to the stirred solution.[13] This reaction is exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction: Heat the reaction mixture to a temperature between 50-100°C and maintain for a sufficient time (e.g., 1-2 hours) until the red-brown color of the bromine has dissipated, indicating its consumption.[13]

-

Precipitation: Cool the reaction mixture in an ice bath. The crude 3,5-dibromosalicylic acid will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acid or salts.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the purified 3,5-dibromosalicylic acid as a white crystalline powder.

-

Verification: Confirm the identity and purity of the product by measuring its melting point (expected: 224-227 °C) and acquiring its ¹H NMR spectrum.[10]

Protocol: Comparative Analysis of Acidity via Potentiometric Titration

This method can be used to experimentally determine and compare the pKa values.

-

Solution Preparation: Prepare equimolar solutions (e.g., 0.01 M) of both salicylic acid and 3,5-dibromosalicylic acid in a mixed solvent system (e.g., 50:50 ethanol:water) to ensure solubility.

-

Titration Setup: Place a known volume of the acid solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode connected to a pH meter into the solution.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH after each addition.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). The equivalence point is identified by the steepest inflection in the curve. The compound with the lower pH value at the half-equivalence point is the stronger acid.

Conclusion and Future Perspectives

The transformation from salicylic acid to 3,5-dibromosalicylic acid is a textbook example of how targeted structural modification can profoundly influence molecular properties. The addition of two bromine atoms enhances acidity more than tenfold (a full pKa unit change) and significantly increases lipophilicity. These changes are not merely academic; they have direct implications for biological activity, governing everything from membrane transport to receptor binding affinity.

For researchers and drug development professionals, 3,5-dibromosalicylic acid and other halogenated salicylates represent a rich scaffold for exploration. Their enhanced lipophilicity and potentially novel bioactivities make them attractive candidates for developing new therapeutic agents, particularly in areas like antimicrobial and anticancer research where overcoming membrane barriers and avoiding metabolic degradation are key challenges. Future studies should focus on systematically evaluating the biological activities of these derivatives to unlock their full therapeutic potential.

References

-

Salicylic acid - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

Dr.Oracle. (2025, September 9). What is the mechanism of action of salicylic acid in treating skin conditions?. Retrieved February 20, 2026, from [Link]

-

Consensus. (n.d.). What is the mechanism of action of salicylic acid in the body?. Retrieved February 20, 2026, from [Link]

-

Vedantu. (2019, April 29). Salicylic Acid: Structure, Properties & Key Uses Explained. Retrieved February 20, 2026, from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Salicylic acid?. Retrieved February 20, 2026, from [Link]

-

PCC Group Product Portal. (2023, April 24). Salicylic acid: properties and cosmetic applications. Retrieved February 20, 2026, from [Link]

-

Quora. (2017, December 19). Is salicylic acid stronger than p-hydroxybenzoic acid?. Retrieved February 20, 2026, from [Link]

-

Arif, T. (2015). Salicylic acid as a peeling agent: a comprehensive review. Clinical, Cosmetic and Investigational Dermatology, 8, 455–461. [Link]

-

National Center for Biotechnology Information. (n.d.). Salicylic Acid. PubChem Compound Database. Retrieved February 20, 2026, from [Link]

-

Chemsrc. (2025, August 24). 3,5-Dibromosalicylic acid. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Acid-base equilibrium and fluorescence properties of salicylic acid.... Retrieved February 20, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Salicylic acid Properties. Retrieved February 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Dibromosalicylic acid. PubChem Compound Database. Retrieved February 20, 2026, from [Link]

-

DrugFuture. (n.d.). 3,5-Dibromosalicylic Acid. Retrieved February 20, 2026, from [Link]

-

Chemistry Stack Exchange. (2017, March 2). Why is benzoic acid more acidic than p-chlorobenzoic acid?. Retrieved February 20, 2026, from [Link]

-

OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. In Organic Chemistry. Retrieved from [Link]

-

Zheng, X., et al. (2019). Novel Salicylic Acid Analogs Induce a Potent Defense Response in Arabidopsis. International Journal of Molecular Sciences, 20(18), 4395. [Link]

-

Kos, J., et al. (2017). Novel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Bioorganic & Medicinal Chemistry, 25(7), 2048-2057. [Link]

-

HCPG. (n.d.). Acidity of Carboxylic Acids. Retrieved February 20, 2026, from [Link]

-

Quora. (2016, September 25). Why does salicylic acid have a lower pKa value (2,97) than ibuprofen (4,5)?. Retrieved February 20, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved February 20, 2026, from [Link]

-

Papafilippou, E., et al. (2022). The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes. Dalton Transactions, 51(19), 7545-7557. [Link]

-

Silverman, P., et al. (2005). Salicylate Activity. 3. Structure Relationship to Systemic Acquired Resistance. Journal of Agricultural and Food Chemistry, 53(25), 9780-9785. [Link]

- Google Patents. (n.d.). US3381032A - Preparation of 3, 5-dibromo-salicylic acid.

-

Intermediate Organic Chemistry. (n.d.). Inductive effect. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2022, April 14). The effect of halogenation of salicylaldehyde on antiproliferative activities of {∆/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. Retrieved February 20, 2026, from [Link]

-

FooDB. (2015, May 7). Showing Compound salicylate (FDB031164). Retrieved February 20, 2026, from [Link]

-

Organic Syntheses. (n.d.). Salicylic acid, 3,5-diiodo-. Retrieved February 20, 2026, from [Link]

-

Chemistry Stack Exchange. (2020, April 30). The H NMR analysis of the hydrogens in salicylic acid. Retrieved February 20, 2026, from [Link]

-

Studylib. (n.d.). Salicylic Acid Synthesis: Lab Protocol. Retrieved February 20, 2026, from [Link]

-

Pharmaceutical Chemistry. (n.d.). Synthesis of salicylic acid. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). a: 1 H-NMR spectra of 3,5-dibromosalicylic acid. Retrieved February 20, 2026, from [Link]

-

Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved February 20, 2026, from [Link]

Sources

- 1. Salicylic acid: properties and cosmetic applications - PCC Group Product Portal [products.pcc.eu]

- 2. Salicylic Acid: Structure, Properties & Key Uses Explained [vedantu.com]

- 3. quora.com [quora.com]

- 4. Salicylic acid - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Salicylic acid? [synapse.patsnap.com]

- 6. Salicylic acid as a peeling agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. consensus.app [consensus.app]

- 9. CAS 3147-55-5: 3,5-Dibromosalicylic acid | CymitQuimica [cymitquimica.com]

- 10. 3,5-Dibromosalicylic acid | CAS#:3147-55-5 | Chemsrc [chemsrc.com]

- 11. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3,5-Dibromosalicylic Acid [drugfuture.com]

- 13. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]

- 14. Novel Salicylic Acid Analogs Induce a Potent Defense Response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00401A [pubs.rsc.org]

- 16. Novel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. inductive effect [intermediateorgchemistry.co.uk]

- 21. 3,5-Dibromosalicylic acid price,buy 3,5-Dibromosalicylic acid - chemicalbook [chemicalbook.com]

- 22. chemicalbook.com [chemicalbook.com]

- 23. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 25. chemicalbook.com [chemicalbook.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Technical Application Note: Scalable Synthesis of Methyl 3,5-Dibromo-2-Hydroxybenzoate

This Application Note is designed for research scientists and process chemists requiring a robust, scalable, and high-purity synthesis of Methyl 3,5-dibromo-2-hydroxybenzoate (Methyl 3,5-dibromosalicylate).

Introduction & Strategic Analysis

Methyl 3,5-dibromo-2-hydroxybenzoate is a critical intermediate in the synthesis of salicylanilide anthelmintics, antibacterial agents, and diverse heterocycles. The synthesis relies on Electrophilic Aromatic Substitution (EAS) .

Mechanistic Rationale

The substrate, methyl salicylate, presents a competition between two directing groups:

-

Hydroxyl Group (-OH) at C2: A strong activator and ortho, para-director.

-

Ester Group (-COOMe) at C1: A moderate deactivator and meta-director.

Regioselectivity Alignment:

-

The -OH group directs incoming electrophiles to C3 (ortho) and C5 (para).

-

The -COOMe group directs incoming electrophiles to C3 and C5 (positions meta to itself).

Reaction Scheme

Figure 1: Mechanistic flow of the double bromination at C3 and C5 positions.

Experimental Protocols

Method A: Elemental Bromine ( ) in Acetic Acid

Application: High-throughput, scale-up, and cost-sensitive synthesis. Safety Critical: Elemental bromine is highly corrosive and volatile. Work in a fume hood.

Materials

-

Methyl Salicylate (1.0 eq)

-

Bromine (

) (2.2 eq) -

Glacial Acetic Acid (Solvent, 5-10 volumes)

-

Sodium Bisulfite (saturated aq. solution) for quenching.

Step-by-Step Procedure

-

Dissolution: Charge a 3-neck round-bottom flask with Methyl Salicylate (15.2 g, 100 mmol) and Glacial Acetic Acid (80 mL).

-

Temperature Control: Cool the solution to 10–15°C using an ice-water bath.

-

Note: Lower temperatures prevent oxidation side-reactions but may slow kinetics.

-

-

Addition: Add Bromine (35.2 g, 11.3 mL, 220 mmol) dropwise via an addition funnel over 45 minutes.

-

Observation: The solution will turn dark red/orange.

-

Caution: Exothermic reaction.[1] Maintain internal temperature <25°C.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) for 3–4 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 9:1). The starting material (

) should disappear, replaced by the di-bromo product (

-

-

Quenching: Pour the reaction mixture into 300 mL of ice-cold water containing 10 mL of saturated Sodium Bisulfite (

).-

Purpose: Bisulfite neutralizes excess bromine (orange color disappears).

-

-

Isolation: A white to off-white precipitate will form immediately. Filter the solid using a Buchner funnel.

-

Purification: Recrystallize from hot Methanol or Ethanol/Water (9:1) .

-

Dissolve solid in minimum boiling methanol.

-

Cool slowly to RT, then 4°C.

-

Filter and dry in a vacuum oven at 45°C.

-

Method B: N-Bromosuccinimide (NBS)

Application: Bench-scale, safety-focused, or "green" chemistry requirements. Avoids handling liquid bromine.

Materials

-

Methyl Salicylate (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.2 eq)

-

Acetonitrile (MeCN) or DMF (Solvent)

-

Ammonium Acetate (

) (0.1 eq - Catalyst, optional)

Step-by-Step Procedure

-

Setup: Dissolve Methyl Salicylate (1.52 g, 10 mmol) in Acetonitrile (15 mL).

-

Reagent Addition: Add NBS (3.92 g, 22 mmol) in one portion.

-

Optional: Add 10 mol%

to accelerate the reaction.

-

-

Reaction: Stir at Room Temperature for 6–12 hours.

-

Note: If reaction is sluggish, heat to 45°C.

-

-

Workup: Evaporate Acetonitrile under reduced pressure.

-

Extraction: Resuspend residue in Ethyl Acetate (50 mL) and wash with:

-

Water (2 x 30 mL) to remove succinimide byproduct.

-

Brine (1 x 30 mL).

-

-

Drying: Dry organic layer over anhydrous

, filter, and concentrate. -

Purification: Recrystallize as described in Method A.

Workflow Visualization

Figure 2: Process Flow Diagram for Method A (Bromine/Acetic Acid route).

Characterization & Quality Control

Physical Properties

| Property | Value | Notes |

| Appearance | White to off-white needles | Yellowing indicates free |

| Molecular Weight | 309.94 g/mol | |

| Melting Point | 146 – 150°C | Literature range varies; sharp MP indicates purity [1]. |

| Solubility | Soluble in EtOAc, DCM, DMSO. | Poorly soluble in water. |

Spectroscopic Data ( H NMR)

The regiochemistry is confirmed by the coupling pattern of the aromatic protons.

-

Instrument: 400 MHz in

. -

Key Features: Two doublets in the aromatic region with a small coupling constant (

Hz), indicative of meta positioning.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 11.50 | Singlet (s) | 1H | -OH | Deshielded by intramolecular H-bond to C=O. |

| 8.05 | Doublet (d) | 1H | Ar-H (C6) | Meta-coupled ( |

| 7.75 | Doublet (d) | 1H | Ar-H (C4) | Meta-coupled ( |

| 4.01 | Singlet (s) | 3H | -OCH | Methyl ester protons. |

Troubleshooting & Critical Process Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete bromination (Monobromo species). | Ensure 2.2 eq of |

| Yellow Product | Trapped elemental bromine. | Wash solid thoroughly with |

| Impurity (TLC) | Hydrolysis of ester. | Avoid excessive heating in aqueous/acidic media. Keep workup neutral/cool. |

| Safety | Bromine vapor leak. | Keep scrubber active. Use Method B (NBS) if ventilation is poor. |

References

-

Sigma-Aldrich. Methyl 3,5-dibromo-2-hydroxybenzoate Product Specification. CAS 21702-79-4. Available at:

-

PubChem.[3][4] Methyl 3,5-dibromo-2-hydroxybenzoate Compound Summary. National Library of Medicine. Available at:

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.[5] (General reference for bromination of phenols).

-

ChemicalBook.[1][6] Methyl 3,5-dibromo-2-hydroxybenzoate Properties and Spectra. Available at:

Sources

- 1. Methyl 3,5-dinitrosalicylate | 22633-33-6 | Benchchem [benchchem.com]

- 2. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]

- 3. Methyl 3,5-Dibromobenzoate | C8H6Br2O2 | CID 621923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. Methyl 3,5-dibromo-2-hydroxybenzoate | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

using 3,5-DBSA as an intermediate in heterocyclic synthesis

Executive Summary

3,5-Dibromosalicylaldehyde (3,5-DBSA) is a bifunctional aromatic building block that serves as a linchpin in the diversity-oriented synthesis of bioactive heterocycles.[1] Its utility stems from the orthogonal reactivity of its functional groups: a nucleophilic phenolic hydroxyl (-OH), an electrophilic aldehyde (-CHO), and two bromine atoms (-Br) at the 3- and 5-positions that provide handles for late-stage diversification via cross-coupling.[1]

This guide details the protocols for converting 3,5-DBSA into three distinct heterocyclic classes: Schiff Bases (Ligands) , Coumarins (Pharmacophores) , and Benzofurans . These protocols are optimized for reproducibility and high yield, addressing common pitfalls in condensation and cyclization chemistry.

Part 1: Chemical Profile & Reactivity Matrix

Rationale for Selection: The 3,5-dibromo substitution pattern is not merely structural; it electronically activates the phenolic proton (increasing acidity, pKa ~6.[1]08) relative to unsubstituted salicylaldehyde, facilitating O-alkylation and metal coordination.[1] Simultaneously, the bromine atoms introduce steric bulk that can enforce specific geometries in metal-salen complexes.[1]

Table 1: 3,5-DBSA Physiochemical Profile

| Property | Specification | Operational Note |

| CAS Number | 90-59-5 | |

| Formula | C₇H₄Br₂O₂ | MW: 279.91 g/mol |

| Appearance | Pale yellow crystalline solid | Darkens upon light exposure (Store in amber vials) |

| Melting Point | 82–84 °C | Sharp MP indicates high purity; broad range suggests oxidation |

| Solubility | MeOH, EtOH, DMSO, DMF | Sparingly soluble in water; requires heating in alcohols |

| pKa (Phenol) | ~6.1 | More acidic than salicylaldehyde (pKa ~8.[1][2][3][4]0) due to -I effect of Br |

Visualizing the Synthetic Divergence

The following diagram illustrates how reaction conditions dictate the heterocyclic outcome.

Figure 1: Divergent synthetic pathways from 3,5-DBSA.[1] Blue indicates the starting material; Green, Red, and Yellow indicate the primary heterocyclic product classes.

Part 2: Application Note A – Synthesis of Schiff Bases

Context: Schiff bases derived from 3,5-DBSA are critical precursors for "Salen" type ligands used in asymmetric catalysis and as metallodrugs (e.g., urease inhibitors). The electron-withdrawing bromines stabilize the resulting metal complexes.[1]

Protocol: Acid-Catalyzed Condensation [1]

-

Stoichiometry: Calculate a 1:1 molar ratio of 3,5-DBSA (1.0 eq) to the primary amine (1.0 eq).

-

Solvent System: Absolute Ethanol (EtOH).[1]

-

Setup:

-

Dissolve 3,5-DBSA (e.g., 280 mg, 1 mmol) in 10 mL hot EtOH.

-

Separately dissolve the amine (1 mmol) in 5 mL EtOH.[1]

-

-

Reaction:

-

Observation: The solution will typically shift from pale yellow to deep orange or red.[1] A precipitate often forms while hot.[1]

-

Work-up:

-

Purification: Recrystallize from hot Ethanol/CHCl₃ (3:1) if necessary.[1][3][5]

Validation (Self-Check):

-

TLC: Mobile phase Hexane:Ethyl Acetate (7:3).[1] The starting aldehyde spot (Rf ~0.[1]6) must disappear.[1]

-

IR Spectroscopy: Look for the disappearance of the Carbonyl (C=O) stretch at ~1660 cm⁻¹ and the appearance of the Imine (C=N) stretch at 1610–1630 cm⁻¹.[1]

-

¹H NMR: The aldehyde singlet (~10.0 ppm) is replaced by the azomethine singlet (–CH=N–) at ~8.3–8.8 ppm.[1]

Part 3: Application Note B – Synthesis of Coumarins

Context: Coumarins are synthesized via the Knoevenagel condensation followed by intramolecular transesterification. 3,5-DBSA reacts with active methylene compounds (e.g., diethyl malonate or ethyl acetoacetate) to form the lactone ring.[1]

Protocol: Piperidine-Catalyzed Cyclization

-

Reagents:

-

Solvent: Ethanol (Green alternative: Solvent-free grinding or Choline Chloride:Urea deep eutectic solvent).[1]

-

Procedure:

-

Work-up:

-

Pour the reaction mixture into crushed ice (approx. 50 g) with vigorous stirring.

-

Acidify slightly with dilute HCl (pH ~4) to neutralize the piperidine and precipitate the product.

-

Filter the solid and wash with cold water.[1]

-

-

Purification: Recrystallization from Ethanol.

Mechanism Insight: The piperidine acts as a base to deprotonate the active methylene, generating a carbanion that attacks the aldehyde. The subsequent elimination of water and intramolecular attack of the phenol oxygen on the ester carbonyl closes the ring.

Validation (Self-Check):

-

IR Spectroscopy: Appearance of the Lactone C=O stretch (strong) at ~1700–1720 cm⁻¹.[1]

-

¹H NMR: Absence of the phenolic -OH (usually broad singlet >10 ppm) and aldehyde -CHO.[1] Appearance of the C4-H vinyl proton (if using malonate) or methyl group (if using acetoacetate).[1]

Part 4: Application Note C – Synthesis of Benzofurans

Context: Benzofurans are accessed via O-alkylation of 3,5-DBSA with α-halo carbonyls, followed by a base-mediated cyclization (Rap-Stoermer type reaction).[1]

Protocol: Two-Step One-Pot Synthesis

-

Reagents:

-

Solvent: DMF (Dimethylformamide) or Acetone.[1]

-

Procedure:

-

Step 1 (O-Alkylation): Dissolve 3,5-DBSA (1 mmol) and K₂CO₃ (2 mmol) in 5 mL dry DMF. Stir for 15 mins to form the phenoxide.

-

Add Ethyl Chloroacetate (1.1 mmol) dropwise.[1] Stir at 60–80 °C for 2 hours.

-

Step 2 (Cyclization): Increase temperature to reflux (or add stronger base like NaOEt if using ethanol) to effect the aldol condensation on the aldehyde.[1]

-

-

Work-up:

Part 5: Troubleshooting & Optimization

Experimental Workflow Visualization:

Figure 2: Standard work-up decision tree for 3,5-DBSA condensations.[1]

Common Issues & Solutions:

| Issue | Probable Cause | Corrective Action |

| Low Yield (Schiff Base) | Hydrolysis of imine bond | Ensure anhydrous ethanol is used; add molecular sieves during reflux. |

| Oiling out (Coumarin) | Incomplete cyclization | Extend reflux time; ensure pH is adjusted to ~4 during work-up to protonate intermediates. |

| Broad Melting Point | Oxidation of aldehyde or mixed product | 3,5-DBSA oxidizes to the carboxylic acid over time.[1] Purify starting material by recrystallization (MeOH) before use.[1] |

| No Reaction (Benzofuran) | Poor nucleophilicity of phenoxide | Use dry DMF and K₂CO₃; ensure temperature is >60°C to overcome steric bulk of ortho-bromine.[1] |

References

-

Schiff Base Synthesis & Metal Complexes: Skorynina, A. et al. (2024).[1][6] Synthesis and characterization of two novel Schiff base Pd(II) complexes based on 3,5-Diiodo- and 3,5-Dibromosalicylaldehydes. Natural Sciences Publishing.[1][6] [Link]

-

Coumarin Synthesis (Knoevenagel): Tchoupou, I. T. et al. (2025).[1][7] An overview of the synthesis of coumarins via Knoevenagel condensation and their biological properties. Results in Chemistry, 15, 102181. [Link][1]

-

Benzofuran Synthesis: Kishor, M. (2017).[1] Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

-

Chemical Properties & Safety: National Institute of Standards and Technology (NIST).[1] 3,5-Dibromosalicylaldehyde Spectral Data. [Link][1]

Sources

- 1. 3,5-Dibromosalicylaldehyde [webbook.nist.gov]

- 2. lookchem.com [lookchem.com]

- 3. tsijournals.com [tsijournals.com]

- 4. 3,5-Dibromosalicylaldehyde [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]

- 7. purerims.smu.ac.za [purerims.smu.ac.za]

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for 3,5-Dibromosalicylaldehyde (3,5-DBSA)

Abstract

This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of 3,5-Dibromosalicylaldehyde (3,5-DBSA), a substituted salicylaldehyde with potential antimicrobial properties. The protocol herein is grounded in the internationally recognized broth microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4] It is intended for researchers, microbiologists, and drug development professionals engaged in the evaluation of novel antimicrobial agents. This guide explains the critical technical aspects, from handling the physicochemical properties of 3,5-DBSA to the precise execution and interpretation of the MIC assay, ensuring data integrity and reproducibility.

Introduction and Scientific Principle

The rise of antimicrobial resistance necessitates the discovery and evaluation of new chemical entities. Salicylaldehyde derivatives have emerged as a promising class of compounds, with studies indicating a broad spectrum of biological activities, including antibacterial and antifungal effects.[5][6] 3,5-Dibromosalicylaldehyde (3,5-DBSA, CAS 90-59-5) is a halogenated derivative within this class.[7] The determination of its Minimum Inhibitory Concentration (MIC) is a foundational step in assessing its potential as an antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]

This protocol employs the broth microdilution method, a standardized, high-throughput technique for quantitative susceptibility testing. The principle involves challenging a standardized bacterial inoculum with serially diluted concentrations of the test compound (3,5-DBSA) in a liquid growth medium within a 96-well microtiter plate. Following incubation under controlled conditions, the presence or absence of bacterial growth is determined, and the MIC value is established. This method is aligned with the reference procedures outlined by CLSI in document M07.[1][2][9]

Physicochemical Properties of 3,5-DBSA

A thorough understanding of the test agent's properties is paramount for accurate MIC testing.

-

Appearance: Yellow to yellow-brown crystalline powder.[10][11][12]

-

Molecular Weight: 279.91 g/mol .[10]

-

Solubility: Critically, 3,5-DBSA is insoluble in water.[10][11] It is, however, soluble in methanol (up to 25 mg/mL) and other organic solvents like diethyl ether and chloroform.[10][11][13] This necessitates the use of a solvent, such as Dimethyl Sulfoxide (DMSO), for the preparation of a stock solution.

-

Stability: The compound is noted as being air-sensitive and should be stored in a dark, dry place at room temperature.[10][11][12]

Detailed Experimental Protocol

This protocol is designed for determining the MIC of 3,5-DBSA against aerobic, non-fastidious bacteria (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).

Required Materials and Reagents

-

Test Compound: 3,5-Dibromosalicylaldehyde (CAS 90-59-5), high purity.[7]

-

Solvent: Dimethyl Sulfoxide (DMSO), sterile, cell culture grade.

-

Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile.

-

Bacterial Strains: Quality control (QC) strains (e.g., E. coli ATCC 25922).

-

Equipment:

-

Sterile 96-well, U-bottom microtiter plates.

-

Calibrated single and multichannel micropipettes.

-

Sterile pipette tips.

-

Vortex mixer.

-

Spectrophotometer or turbidimeter.

-

Humidified incubator set to 35°C ± 2°C.

-

Biological safety cabinet.

-

-

Consumables: Sterile tubes, sterile saline (0.85% NaCl), non-selective agar plates (e.g., Tryptic Soy Agar).

Workflow Overview

The following diagram illustrates the complete experimental workflow for the MIC determination of 3,5-DBSA.

Caption: Experimental workflow for 3,5-DBSA MIC testing.

Step-by-Step Methodology

Step 1: Preparation of 3,5-DBSA Stock Solution

-

Causality: Due to its insolubility in aqueous media, a high-concentration stock solution in an organic solvent is required.[10][11] DMSO is a common choice, but its final concentration in the assay must be non-inhibitory (typically ≤1% v/v).

-

Accurately weigh a sufficient amount of 3,5-DBSA powder in a sterile microcentrifuge tube.

-

Add sterile DMSO to dissolve the powder and create a stock solution of known concentration (e.g., 2560 µg/mL). Vortex thoroughly to ensure complete dissolution. This will be your Stock Solution .

-

Prepare an intermediate dilution by transferring a portion of the Stock Solution into sterile CAMHB to create a Working Stock that is twice the highest concentration to be tested (e.g., 256 µg/mL). This step minimizes the final DMSO concentration in the assay wells.

Step 2: Preparation of Standardized Bacterial Inoculum

-

Causality: The final inoculum density is a critical variable that can significantly affect MIC results.[8][17] Standardization using a 0.5 McFarland standard ensures a consistent starting bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[15][18]

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies into a tube containing 3-5 mL of sterile saline.

-

Vortex vigorously to create a smooth, homogeneous suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or by using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). Add more bacteria to increase turbidity or sterile saline to decrease it. This is the Standardized Suspension .

-

Within 15 minutes of standardization, dilute the Standardized Suspension in CAMHB to achieve the final target inoculum concentration in the wells. A typical dilution is 1:150, which, when added to the wells, will result in a final concentration of approximately 5 x 10⁵ CFU/mL. This is the Working Inoculum .

Step 3: Preparation of the 96-Well Microtiter Plate

-

Causality: A two-fold serial dilution series is the standard method for determining the MIC, allowing for a precise evaluation across a range of concentrations.

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the 3,5-DBSA Working Stock (e.g., 256 µg/mL) to well 1.

-

Perform the serial dilution:

-

Transfer 50 µL from well 1 to well 2. Mix well by pipetting up and down.

-

Transfer 50 µL from well 2 to well 3. Mix well.

-

Continue this process down to well 10.

-

After mixing in well 10, discard 50 µL.

-

-

The plate now contains a decreasing concentration of 3,5-DBSA in wells 1-10.

-

Controls:

-

Well 11 (Positive Control): Contains 50 µL of CAMHB only (no drug). This well will be inoculated to show adequate bacterial growth.

-

Well 12 (Sterility Control): Contains 100 µL of CAMHB only (no drug, no inoculum). This well should remain clear, verifying the sterility of the medium.

-

Step 4: Inoculation and Incubation

-

Add 50 µL of the Working Inoculum to wells 1 through 11. Do not add inoculum to well 12.

-

The final volume in wells 1-11 is now 100 µL. The final bacterial concentration is ~5 x 10⁵ CFU/mL, and the drug concentrations are now half of the initial serial dilutions.

-

Cover the plate with a lid, seal it in a plastic bag or use a plate sealer to prevent evaporation, and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

Step 5: Reading and Interpreting the Results

-

Before reading the test wells, check the controls:

-

Sterility Control (Well 12): Must be clear (no turbidity). If turbid, the assay is invalid due to contamination.

-

Positive Control (Well 11): Must show distinct turbidity, indicating adequate growth. If clear, the assay is invalid.

-

-

Examine wells 1 through 10 for visible growth (turbidity). A reading aid, such as a viewing box with a mirror, is recommended.

-

The MIC is the lowest concentration of 3,5-DBSA at which there is no visible growth (i.e., the first clear well in the series).

Data Presentation and Interpretation

MIC results should be recorded systematically. For a test range starting at 128 µg/mL, the data could be presented as follows:

| Well | 3,5-DBSA Conc. (µg/mL) | Growth (+/-) | Interpretation |

| 1 | 128 | - | No Growth |

| 2 | 64 | - | No Growth |

| 3 | 32 | - | No Growth |

| 4 | 16 | - | No Growth |

| 5 | 8 | + | Growth |

| 6 | 4 | + | Growth |

| 7 | 2 | + | Growth |

| 8 | 1 | + | Growth |

| 9 | 0.5 | + | Growth |

| 10 | 0.25 | + | Growth |

| 11 | 0 (Growth Control) | + | Valid Growth |

| 12 | 0 (Sterility) | - | Valid Sterility |

| Result | MIC = 16 µg/mL |

Quality Control and Troubleshooting

To ensure the validity of results, a self-validating system with rigorous quality control is essential.

-

QC Strains: Always run the assay with a reference QC strain (e.g., E. coli ATCC 25922) for which the expected MIC range of a standard antibiotic (e.g., ciprofloxacin) is known. This validates the entire testing procedure.

-

Inoculum Verification: Perform a colony count on the working inoculum to confirm the final concentration is within the target range (2 x 10⁵ to 8 x 10⁵ CFU/mL).

-

Solvent Control: It is advisable to run a control well containing the highest concentration of DMSO used in the assay to confirm it does not inhibit bacterial growth.

Troubleshooting Common Issues:

| Issue | Potential Cause | Recommended Action |

| No growth in any wells (including positive control) | Inoculum was not viable or too dilute; error in media preparation. | Verify inoculum preparation and density; check media for sterility and proper composition. Repeat assay. |

| Growth in all wells (including highest drug conc.) | Compound is inactive at tested concentrations; inoculum too dense; compound degraded. | Test a higher concentration range; verify inoculum density with colony count; check compound stability and stock solution preparation. |

| Growth in sterility control well | Contamination of media, plates, or reagents. | The entire assay is invalid. Use aseptic technique and sterile materials. Repeat with fresh reagents. |

| High well-to-well variability | Inconsistent pipetting; poor mixing during serial dilution; splashing between wells. | Ensure proper pipette calibration and technique; mix thoroughly at each dilution step; be careful during inoculation. |

Conclusion

This application note provides a robust and standardized protocol for determining the MIC of 3,5-DBSA. Adherence to this detailed methodology, which is grounded in CLSI standards, will yield reliable and reproducible data essential for the primary characterization of this compound's antimicrobial potential. Accurate MIC determination is the cornerstone upon which further preclinical development, such as mechanism of action and in vivo efficacy studies, is built.

References

-

McFarland Standards: Principle, Preparation, Uses, Limitations . Microbe Notes. Available at: [Link]

-

McFARLAND STANDARD . Dalton State College. Available at: [Link]

-

McFarland standards . Wikipedia. Available at: [Link]

-

McFarland Standards in Microbiology | Principle, Preparation, Uses & Limitations Explained . YouTube. Available at: [Link]

-

Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity . PubMed. Available at: [Link]

-

PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS . Microbiology Class. Available at: [Link]

-

Cas 90-59-5,3,5-Dibromosalicylaldehyde . LookChem. Available at: [Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically . CLSI. Available at: [Link]

-

Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde . SCIRP. Available at: [Link]

-

CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard . GlobalSpec. Available at: [Link]

- Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI. (Link not directly available, referencing general standard).

-

SCHIFF'S BASES FROM 3,5-DIBROMO-SALICYLALDEHYDE . Journal of the American Chemical Society. Available at: [Link]

-

CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests . Intertek Inform. Available at: [Link]

-

MIC Determination . EUCAST. Available at: [Link]

-

M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically . ResearchGate. Available at: [Link]

-

Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination . PubMed. Available at: [Link]

-

Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference m . RePub, Erasmus University Repository. Available at: [Link]

-

MIC and MBC testing tips to ensure reproducibility of results . Invivo Biosystems. Available at: [Link]

-

Recommendations for modifications to the ISO broth microdilution MIC method . EUCAST. Available at: [Link]

-

FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution . YouTube. Available at: [Link]

-

What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result? . ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of some Salicylaldehyde Schiff bases of 2-aminopyridine . ISCA. Available at: [Link]

-

Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity . MDPI. Available at: [Link]

-

The minimum inhibitory concentration of antibiotics . BMG LABTECH. Available at: [Link]

-

Biological Activity of Metal Complexes . MDPI. Available at: [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics . PMC. Available at: [Link]

-

3,5-Dibromosalicylaldehyde | C7H4Br2O2 | CID 7024 . PubChem. Available at: [Link]

-

Synthesis and Evaluation of Antimicrobial Activity of Some Novel Heterocyclic Compounds from 5-Bromosalicylaldehyde . ResearchGate. Available at: [Link]

Sources

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. standards.globalspec.com [standards.globalspec.com]

- 3. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 4. researchgate.net [researchgate.net]

- 5. Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. isca.me [isca.me]

- 7. 3,5-Dibromosalicylaldehyde | C7H4Br2O2 | CID 7024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. intertekinform.com [intertekinform.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 3,5-Dibromosalicylaldehyde CAS#: 90-59-5 [m.chemicalbook.com]

- 12. lookchem.com [lookchem.com]

- 13. 3,5-二溴水杨醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. microbenotes.com [microbenotes.com]

- 15. dalynn.com [dalynn.com]

- 16. McFarland standards - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. microbiologyclass.net [microbiologyclass.net]

Troubleshooting & Optimization

Technical Support Center: 3,5-Dibromosalicylic Acid Synthesis Optimization

Case ID: 35-DBSA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Yield Improvement & Impurity Management in Electrophilic Bromination

Introduction: The Yield Paradox

Welcome to the technical support hub for 3,5-dibromosalicylic acid (3,5-DBSA) synthesis.

If you are experiencing yields below 80% or persistent purple/pink coloration, you are likely battling two competing mechanisms: incomplete bromination (kinetic limitation) and decarboxylation (thermodynamic instability).

The synthesis of 3,5-DBSA is a classic Electrophilic Aromatic Substitution (EAS), but the presence of the carboxylic acid group ortho to the phenol creates a "trap door." If the reaction temperature spikes, the molecule ejects

This guide provides the protocols to navigate this narrow stability window.

Module 1: The Optimized Protocol (Reaction Control)

The standard literature often suggests refluxing in acetic acid. This is a primary cause of yield loss. High temperatures promote the decarboxylation of the electron-rich aromatic ring.

The "Cold-Start" Strategy

Reagents:

-

Salicylic Acid (1.0 eq)

-

Bromine (

) (2.2 eq) — Slight excess is required. -

Solvent: Glacial Acetic Acid (AcOH) — Must be kept anhydrous initially.

Step-by-Step Workflow:

-

Dissolution: Dissolve Salicylic Acid in Glacial AcOH (approx. 5-7 mL per gram).

-

The Critical Addition: Cool the solution to 15–20°C . Add the Bromine solution dropwise.

-

Why? The first bromine adds rapidly to the 5-position (para to -OH). This is exothermic. If you add it too fast, local heating triggers side reactions.

-

-

The Thermal Ramp: Once addition is complete, allow the reaction to warm to Room Temperature (25°C) and stir for 30 minutes.

-

Controlled Heating: Only after the initial stirring, heat to 50–60°C for 1 hour.

-

Warning: Do NOT exceed 70°C. Above this threshold, the rate of decarboxylation increases significantly [1].

-

-

Quench: Pour the mixture into ice water (approx. 5x reaction volume) containing sodium bisulfite (

) to destroy unreacted bromine.

Visualization: Reaction Logic Flow

Figure 1: The "Cold-Start" workflow minimizes thermal shock, preventing early-stage decarboxylation.

Module 2: Troubleshooting Impurities (The "Side-Reaction" Support)

Users frequently report "muddy" products. Use this diagnostic table to identify your specific failure mode.

Diagnostic Table: Impurity Profiling

| Observation | Probable Cause | The Mechanism | Corrective Action |

| Low Yield (<60%) + White Solid | Under-bromination | Formation of 5-bromosalicylic acid (monobromo). The second bromine addition is slower due to steric hindrance and deactivation. | Increase reaction time at 50°C; ensure |

| Low Yield + Oil/Goo | Decarboxylation | Formation of 2,4,6-tribromophenol . The -COOH group is lost as | LOWER your max temp. Do not exceed 60°C. |

| Purple/Pink Color | Oxidation | Formation of quinones or radical species from excess bromine/impurities. | Add more |

| Insoluble Black Specs | Charring | Sulfuric acid contamination (if used as catalyst) or extreme local heating. | Remove strong acid catalysts; they are unnecessary for activated phenols. |

The Decarboxylation Pathway[1]

The most common "yield killer" is the conversion to tribromophenol. This is irreversible.

Figure 2: The "Danger Zone." Overheating the target product (3,5-DBSA) leads to the irreversible loss of the carboxyl group, forming tribromophenol.

Module 3: Purification & Isolation (Downstream Support)

If your crude yield is high but purity is low, your isolation technique is likely the bottleneck. 3,5-DBSA is sparingly soluble in water but highly soluble in ethanol.

Recrystallization Protocol

Solvent System: Ethanol/Water (approx. 1:1 to 1:2 ratio).

-

Dissolve: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%).

-

Filter: Perform a hot filtration if there are insoluble black specks.

-

Precipitate: Slowly add hot water until the solution becomes slightly turbid (cloudy).

-

Clear: Add a few drops of ethanol to clear the turbidity.

-

Crystallize: Allow to cool slowly to room temperature, then refrigerate (4°C).

-

Note: Rapid cooling traps impurities. Slow cooling yields needles [2].

-

Solubility Data Reference:

| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |

| Water | Insoluble | Sparingly Soluble | Poor (Good for quenching) |

| Ethanol | Soluble | Very Soluble | Good (Solvent) |

| Acetic Acid | Soluble | Very Soluble | Good (Alternative Solvent) |

| Benzene/Toluene | Sparingly Soluble | Soluble | Moderate (Good for removing non-polar impurities) |

Frequently Asked Questions (FAQ)

Q: Can I use water as the reaction solvent to be "greener"? A: Technically, yes, but yield often suffers. In water, the phenol ring is highly activated (phenoxide formation), which accelerates decarboxylation to tribromophenol. If you must use water, you need to control the pH strictly or use a co-solvent like dioxane [1]. Glacial acetic acid suppresses the ionization of the carboxyl group, protecting it from decarboxylation.

Q: My product has a melting point of 180-200°C. The literature says 223-228°C. What happened? A: You likely have a mixture of mono-brominated (5-bromo, MP ~165°C) and di-brominated product. This indicates you either didn't use enough bromine (use 2.2 eq) or didn't heat the reaction to 50-60°C to drive the second addition.

Q: Why do I need Sodium Bisulfite (

References

-

Surine, W. R., & Majewski, T. E. (1968).[1] Preparation of 3,5-dibromosalicylic acid. U.S. Patent No. 3,381,032. Washington, DC: U.S. Patent and Trademark Office. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

PubChem.[2] (n.d.). 3,5-Dibromosalicylic acid (Compound).[1][2][3][4][5] National Center for Biotechnology Information. Retrieved from [Link]

- Lemaire, M., et al. (2002). Regioselective bromination of phenols. Organic Process Research & Development.

Sources

- 1. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]

- 2. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 3,5-Dibromosalicylic Acid [drugfuture.com]

- 5. homework.study.com [homework.study.com]

Technical Support Center: High-Purity 3,5-DBSA Isolation

Diagnostic & Triage: Understanding Your Impurity Profile

Before initiating purification, you must diagnose the severity of the contamination. The primary impurity in the synthesis of 3,5-DBSA is 5-bromosalicylic acid (5-BSA) , resulting from incomplete bromination.[1] A secondary, often overlooked impurity is 2,4,6-tribromophenol , which forms via decarboxylation if the reaction mixture is heated excessively in aqueous media.[1]

Quick Diagnostic Table

| Parameter | Pure 3,5-DBSA | Impure (High 5-BSA Content) | Impure (Tribromophenol) |

| Melting Point | 225–229°C | < 215°C (Broad range) | < 200°C (or distinct smell) |

| Solubility (Water) | Very Low | Moderate | Very Low |

| Appearance | White Needles | Off-white/Beige Powder | Pinkish/Brown tint |

| pKa (approx) | ~2.1 (Stronger Acid) | ~2.6 (Weaker Acid) | N/A (Phenolic) |

Triage Workflow

Use the following logic to select your purification protocol.

Figure 1: Decision matrix for selecting the appropriate purification strategy based on melting point depression.

Protocol A: Recrystallization (The Gold Standard)

Best For: Samples with >85% purity (MP >210°C) requiring pharmaceutical grade (>99%).[1]

The Science: 3,5-DBSA is significantly less soluble in polar solvents than 5-BSA due to the symmetry and increased hydrophobicity of the di-bromo substitution.[1] However, 3,5-DBSA is prone to decarboxylation in boiling water.[1] Therefore, we use Dilute Acetic Acid or Ethanol/Water systems where the temperature can be controlled, and the solubility differential is maximized.

Step-by-Step Methodology

-

Solvent Preparation: Prepare a mixture of Glacial Acetic Acid and Water (3:1 v/v) .[1] Alternatively, use 95% Ethanol, but Acetic Acid yields sharper crystals.[1]

-

Dissolution:

-

Hot Filtration (Optional): If insoluble black specks are present, filter rapidly through a pre-heated funnel.[1]

-

Crystallization:

-

Harvesting:

-

Drying: Dry at 80°C in a vacuum oven to constant weight.

Protocol B: Fractional Precipitation (For Gross Mixtures)

Best For: Crude reaction mixtures containing >15% mono-brominated impurity.[1]

The Science: 3,5-DBSA (pKa ~2.[1]1) is a stronger acid than 5-BSA (pKa ~2.6).[1] However, in purification, we exploit the solubility of the free acid form . When a solution of the mixed salts (dissolved in NaOH) is acidified, the less soluble compound precipitates first. Since 3,5-DBSA is significantly less soluble in water than 5-BSA, careful acidification precipitates the di-bromo product while leaving the mono-bromo species in solution.[1]

Step-by-Step Methodology

-

Dissolution: Dissolve the crude mixture in 10% NaOH solution (approx. 10 mL per gram of solid). The solution should be clear.

-

Filtration: Filter off any insoluble material (e.g., tribromophenol byproducts often appear as tars).[1][5]

-

Controlled Acidification:

-

Place the beaker in an ice bath.

-

Slowly add 1N HCl dropwise with vigorous stirring.

-

Stop Point: Monitor the pH. As the pH drops to roughly 3.0–3.5, a heavy white precipitate will form.

-

-

Separation:

-

Purification: The collected precipitate is now likely 90-95% pure.[1] Proceed to Protocol A for final polishing.

Troubleshooting & FAQs

Q1: My product has a persistent pink or brown color. How do I remove it?

Cause: This is due to trace free bromine (

-

Dissolve the solid in the recrystallization solvent.[5]

-

Add a small amount of Sodium Bisulfite (

) or Sodium Thiosulfate to the hot solution until the color fades (reduces

Q2: I have low recovery yield (<50%) after recrystallization.

Cause: You likely used too much solvent or the "Wash" step was performed with warm solvent.[1] Fix:

-

Always use the minimum solvent required to dissolve the solid at boiling.

-

Recycle the mother liquor: Evaporate it to half volume and cool again to get a second crop (though this crop will be less pure).

Q3: The melting point is still low (e.g., 218°C) after one recrystallization.

Cause: Eutectic mixture formation.[1] The mono-bromo impurity is stubborn.[1] Fix: Switch solvents. If you used Ethanol/Water, try Glacial Acetic Acid .[1] The solubility profile differences are often sharper in acetic acid.

Q4: Can I use Benzene or Toluene?

Answer: Older literature suggests benzene, but it is carcinogenic.[1] Toluene is a viable alternative for non-polar recrystallization, but 3,5-DBSA has low solubility in toluene, requiring large volumes.[1] We recommend the Acetic Acid method for safety and efficiency.

Process Visualization: Chemical Pathways

Understanding the formation of impurities helps in preventing them.

Figure 2: Reaction pathway showing the sequential bromination and the risk of decarboxylation to Tribromophenol.[1]

References

-

Surine, W. R., & Majewski, T. E. (1968).[1] Preparation of 3,5-dibromosalicylic acid. U.S. Patent No.[1] 3,381,032.[1] Washington, DC: U.S. Patent and Trademark Office.

- Relevance: Defines the solubility differences and the use of aqueous p-dioxane/acetic acid systems for purific

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

-

Relevance: Standard protocols for recrystallization of halogenated aromatic acids.[1]

-

-

Sigma-Aldrich. (2024).[1] 3,5-Dibromosalicylic acid Product Specification & COA. [1]

- Relevance: Verifies melting point d

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 6972, 5-Bromosalicylic acid. [1]

-

Relevance: Provides pKa values (2.61) and melting points (159-162°C) for the impurity.[1]

-

Sources

Technical Support Center: Navigating the Solubility Challenges of 3,5-Dibromo-2-hydroxybenzoate

Welcome to the technical support guide for 3,5-dibromo-2-hydroxybenzoate, also known as 3,5-dibromosalicylic acid. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered during experimental work with this compound. This guide provides a structured, question-and-answer approach to common and complex solubility problems, grounded in scientific principles and practical, field-tested methodologies.

Understanding the Molecule: Why is Solubility a Challenge?

3,5-Dibromo-2-hydroxybenzoate is a halogenated derivative of salicylic acid. Its structure, featuring a carboxylic acid group, a hydroxyl group, and two bromine atoms on the aromatic ring, presents a unique set of physicochemical properties that influence its solubility.[1][2][3] The molecule's polarity is complex; while the carboxyl and hydroxyl groups can participate in hydrogen bonding with polar solvents, the bulky, hydrophobic bromine atoms and the benzene ring can hinder this interaction, particularly in aqueous media.[4] Furthermore, strong intramolecular hydrogen bonding between the ortho-positioned hydroxyl and carboxyl groups can reduce intermolecular interactions with solvent molecules, and a high crystal lattice energy can make it difficult for the solvent to break apart the solid state.[5][6][7][8]

This guide will walk you through a logical progression of troubleshooting steps, from simple solvent selection to more advanced formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a new project with 3,5-dibromo-2-hydroxybenzoate. In which common organic solvents is it likely to be soluble or insoluble?

A1: Based on its structure, 3,5-dibromo-2-hydroxybenzoate, a derivative of salicylic acid, is expected to exhibit higher solubility in polar organic solvents and lower solubility in non-polar organic solvents and water.[1][4]

Here is a general guide to its expected solubility:

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Protic | Alcohols (Methanol, Ethanol), Water | Soluble in alcohols, slightly soluble in water[9] | The hydroxyl and carboxyl groups can form hydrogen bonds with these solvents. Solubility in water is limited due to the hydrophobic bromine atoms and benzene ring.[4] |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Likely Soluble | These solvents can accept hydrogen bonds and have a high dielectric constant, which helps to solvate the polar functional groups. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble[9] | These solvents are moderately polar and can interact with the solute. |

| Halogenated | Dichloromethane (DCM), Chloroform | Slightly Soluble to Insoluble | These are less polar and less capable of disrupting the strong intermolecular forces in the solid solute. |

| Non-polar | Hexanes, Toluene | Likely Insoluble | The large non-polar regions of these solvents cannot effectively solvate the polar functional groups of 3,5-dibromo-2-hydroxybenzoate. |

Initial Experimental Approach:

To begin, a simple solubility screening is recommended.

Protocol 1: Initial Solvent Screening

-

Preparation: Weigh out a small, precise amount of 3,5-dibromo-2-hydroxybenzoate (e.g., 1-5 mg) into several small vials.

-

Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent from the table above.

-

Observation & Agitation: Vigorously vortex each vial for 30-60 seconds. Visually inspect for dissolution.

-

Incremental Addition: If the solid has not dissolved, add another measured volume of the solvent and repeat the agitation and observation. Continue this process up to a defined maximum volume (e.g., 1 mL).

-

Quantification (Optional): For more precise measurements, analyze the supernatant of saturated solutions using a technique like HPLC or UV-Vis spectroscopy to determine the exact concentration.

Q2: My compound is poorly soluble in my desired solvent system for a biological assay (e.g., aqueous buffer). What is the first troubleshooting step I should take?

A2: For acidic compounds like 3,5-dibromo-2-hydroxybenzoate, the first and most effective step is often pH adjustment . The carboxylic acid group is ionizable, and its solubility is highly dependent on the pH of the solution.[10]

The Underlying Principle (Le Châtelier's Principle):

3,5-dibromo-2-hydroxybenzoic acid (HA) exists in equilibrium with its conjugate base, 3,5-dibromo-2-hydroxybenzoate (A⁻):

HA ⇌ H⁺ + A⁻

By increasing the pH (adding a base), you decrease the concentration of H⁺ in the solution. According to Le Châtelier's principle, the equilibrium will shift to the right to counteract this change, favoring the formation of the ionized (and generally more water-soluble) carboxylate form (A⁻).[11][12][13][14]

Protocol 2: pH-Dependent Solubility Assessment

-

Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common biological buffers like phosphate-buffered saline (PBS) or Tris buffers can be used and adjusted with dilute NaOH or HCl.

-

Sample Preparation: Add an excess amount of 3,5-dibromo-2-hydroxybenzoate to a fixed volume of each buffer.

-

Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 2-24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the samples to remove any undissolved solid.

-

Analysis: Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).